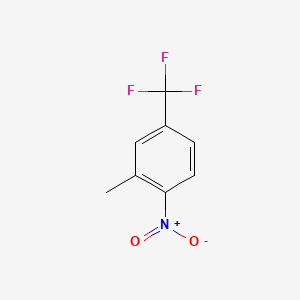

3-Methyl-4-nitrobenzotrifluoride

Vue d'ensemble

Description

3-Methyl-4-nitrobenzotrifluoride is a chemical compound that is part of a broader class of nitroaromatic compounds with trifluoromethyl groups. These compounds are of interest due to their potential applications in various chemical reactions and their unique physical and chemical properties. Although the provided papers do not directly discuss 3-Methyl-4-nitrobenzotrifluoride, they provide insights into closely related compounds and their behaviors, which can be extrapolated to understand the compound .

Synthesis Analysis

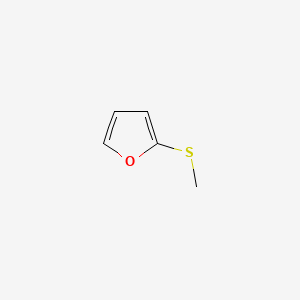

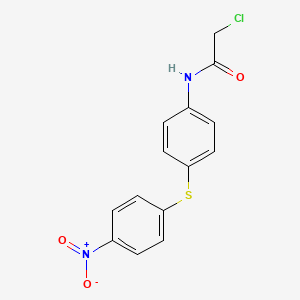

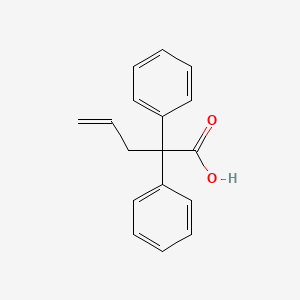

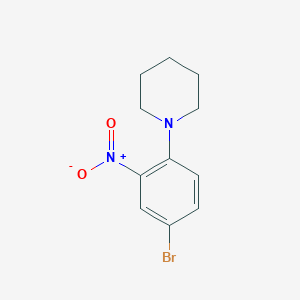

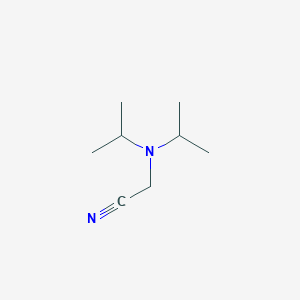

The synthesis of related nitroaromatic compounds often involves nitration reactions or substitutions on the aromatic ring. For example, the synthesis of 3,4-methylenedioxy-nitrobenzene from 1,2-methylenedioxy-benzene by nitration suggests that similar methods could be applied to synthesize 3-Methyl-4-nitrobenzotrifluoride . Additionally, the preparation of various S-linked and N-substituted heterocycles from reactions with 3-nitro-4-chlorobenzotrifluoride indicates that 3-Methyl-4-nitrobenzotrifluoride could also participate in reactions with heterocycles .

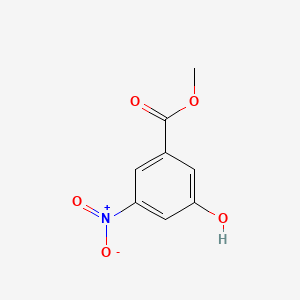

Molecular Structure Analysis

The molecular structure of nitroaromatic compounds can be complex, with various isomers possible due to the positions of the nitro and other substituent groups on the aromatic ring. For instance, the crystal structure of methyl 4-hydroxy-3-nitrobenzoate shows two unique molecules within the unit cell, indicating that the molecular structure can significantly influence the crystallization behavior . This information can be used to infer that the molecular structure of 3-Methyl-4-nitrobenzotrifluoride would also be an important factor in its physical properties and reactivity.

Chemical Reactions Analysis

Chemical reactions involving nitroaromatic compounds can lead to a variety of products. For example, the domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with malononitriles results in the synthesis of functionalized dibenzo[b,d]pyrans, demonstrating the reactivity of the nitro group in such compounds . This suggests that 3-Methyl-4-nitrobenzotrifluoride could also undergo similar reactions, potentially leading to a diverse range of products.

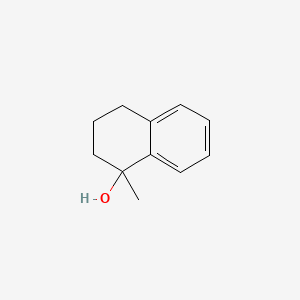

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaromatic compounds are influenced by their molecular structure. The conformational behavior of methyl 3-nitrobenzoate in different environments, as studied using DFT theory, provides insights into how the nitro group and other substituents affect the compound's properties . Similarly, the synthesis and characterization of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, including its vibrational wavenumbers and hyperpolarizability, offer valuable information on the physical properties that could be expected for 3-Methyl-4-nitrobenzotrifluoride .

Applications De Recherche Scientifique

3-Methyl-4-nitrobenzotrifluoride is a chemical compound that has various applications in scientific research . Here are some potential applications based on its properties and related compounds:

-

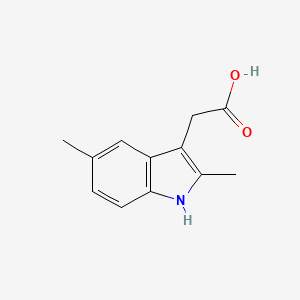

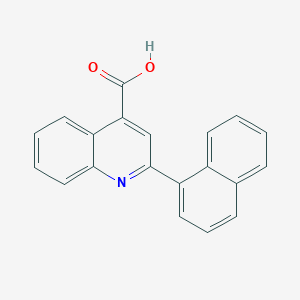

Organic Synthesis

- 3-Methyl-4-nitrobenzotrifluoride can be used in organic synthesis . It can act as a building block in the synthesis of more complex organic compounds .

- The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .

- The outcomes of these syntheses would also vary, but the goal is typically to create a desired organic compound .

-

Pharmaceutical Development

- This compound could potentially be used in the development of new pharmaceuticals . Its specific properties might make it useful in the synthesis of certain drugs .

- The methods of application would involve incorporating 3-Methyl-4-nitrobenzotrifluoride into the synthesis of a drug compound .

- The outcomes would be the creation of a new drug compound, which would then need to be tested for efficacy and safety .

-

Fluorous Synthesis

- 3-Methyl-4-nitrobenzotrifluoride and related solvents are crucial components of fluorous synthesis . They can dissolve both standard organic molecules and highly fluorinated molecules .

- The methods of application involve using this compound as a solvent in fluorous synthesis .

- The outcomes would be the successful synthesis of fluorous compounds, which have a variety of applications in areas like materials science and medicinal chemistry .

Safety And Hazards

3-Methyl-4-nitrobenzotrifluoride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Propriétés

IUPAC Name |

2-methyl-1-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-5-4-6(8(9,10)11)2-3-7(5)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCXJSOGGOWRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217449 | |

| Record name | 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-nitrobenzotrifluoride | |

CAS RN |

67192-42-1 | |

| Record name | 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067192421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

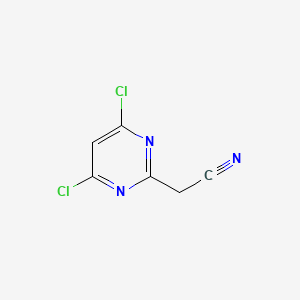

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)